2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide is a chemical compound known for its interesting physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Pyrimidine ring synthesis: The pyrimidine ring is synthesized using standard organic synthesis techniques involving the condensation of suitable starting materials.
Coupling reactions: The azepane and pyrimidine rings are coupled using appropriate reagents and catalysts to form the desired compound.
Acetylation: The final step involves the acetylation of the coupled product to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the final product with desired purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated or other substituted derivatives.
Scientific Research Applications
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide has been investigated for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems and potential therapeutic applications.
Medicine: As a potential drug candidate for treating various diseases.
Industry: For its potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: Modulating their activity and downstream signaling pathways.
Inhibition of enzymes: Affecting metabolic processes and cellular functions.
Interaction with nucleic acids: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide
- **2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide
- **2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-(3-methylphenyl)acetamide
Uniqueness
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide is unique due to its specific structural features, such as the presence of the fluorophenyl group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-14-12-18(23-19(21-14)24-10-4-2-3-5-11-24)26-13-17(25)22-16-8-6-15(20)7-9-16/h6-9,12H,2-5,10-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCWRIKVINPZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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